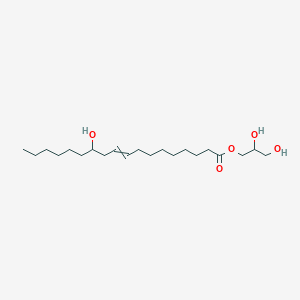
9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)- is a complex organic compound with the molecular formula C21H40O5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester typically involves the esterification of 9-octadecenoic acid with glycerol. This reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester .
Analyse Des Réactions Chimiques
Types of Reactions
9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted esters, which have various applications in the chemical and pharmaceutical industries .
Applications De Recherche Scientifique
9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifier and surfactant in various chemical formulations.
Biology: The compound is utilized in the study of lipid metabolism and as a component in cell culture media.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: The compound is used in the production of cosmetics, food additives, and biodegradable lubricants.
Mécanisme D'action
The mechanism of action of 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester involves its interaction with lipid membranes and proteins. It can modulate membrane fluidity and permeability, which affects various cellular processes. The compound also interacts with specific molecular targets such as enzymes involved in lipid metabolism, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,12-Octadecadienoic acid (Z,Z): Another fatty acid ester with similar properties but different unsaturation and hydroxylation patterns.
Glyceryl monooleate: A closely related compound with similar emulsifying and surfactant properties.
Uniqueness
9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester is unique due to its specific hydroxylation and esterification pattern, which imparts distinct physicochemical properties. These properties make it particularly useful in applications requiring stable emulsions and biocompatibility .
Propriétés
Numéro CAS |
1323-38-2 |
|---|---|
Formule moléculaire |
C21H40O5 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1 |
Clé InChI |
HDIFHQMREAYYJW-XGXNLDPDSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
Key on ui other cas no. |
1323-38-2 141-08-2 |
Description physique |
Liquid |
Numéros CAS associés |
63502-38-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


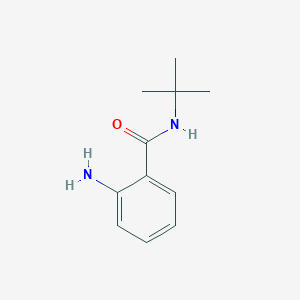
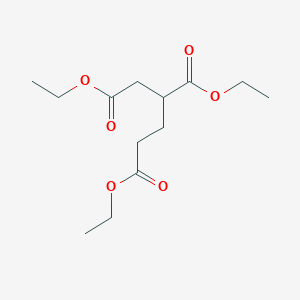
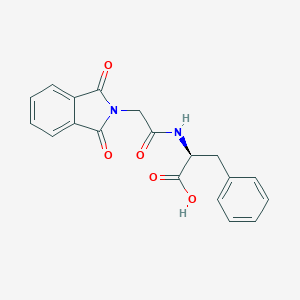
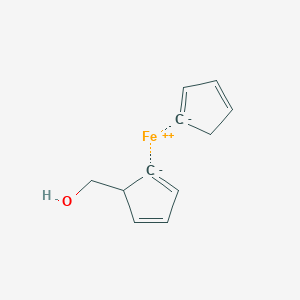
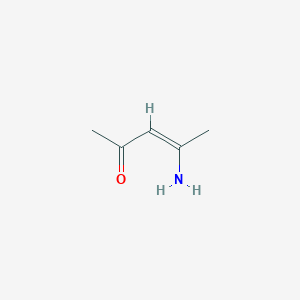
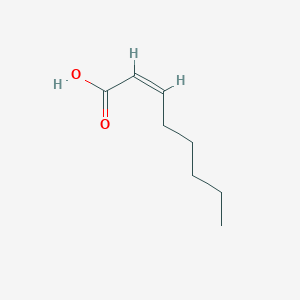
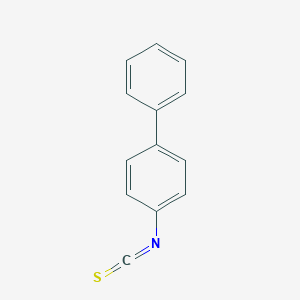
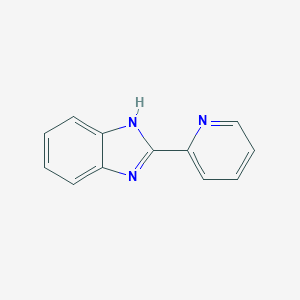
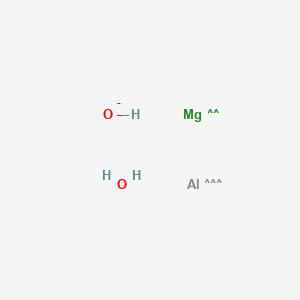
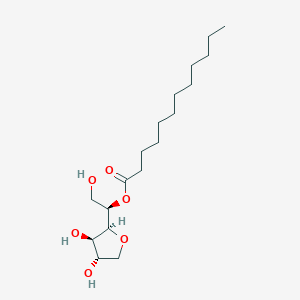
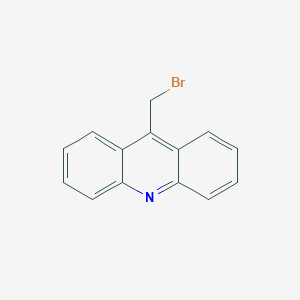
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
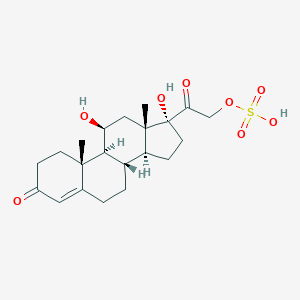
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
